Paopa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的合成涉及多个步骤。合成路线通常从制备中间体开始,然后在特定反应条件下偶联这些中间体。 具体的合成路线和反应条件是专有的,可能会根据所需的纯度和产率而有所不同 .

关于 (3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的工业生产方法没有广泛的文献记载,但它们可能涉及优化实验室规模的合成以适应更大的体积并确保一致的质量和纯度 .

化学反应分析

(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 它也可以进行还原反应,导致该化合物的还原形式。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Therapeutic Applications in Neuropsychiatric Disorders

1. Schizophrenia

PAOPA has been extensively studied for its effects on schizophrenia, a complex mental disorder characterized by symptoms such as hallucinations, delusions, and cognitive impairments. Research indicates that this compound can ameliorate both positive and negative symptoms associated with schizophrenia in preclinical models:

- Behavioral Studies : In animal models, this compound demonstrated efficacy in reducing hyperlocomotion and social withdrawal, which are indicative of positive and negative symptoms, respectively. For instance, studies using the phencyclidine-induced rat model showed significant improvements in behaviors related to social interaction and cognitive function .

- Mechanistic Insights : The compound appears to enhance dopamine D2 receptor activity without affecting antagonist binding, suggesting a unique mechanism that could lead to improved therapeutic outcomes for patients with schizophrenia .

2. Parkinson's Disease

This compound has also shown promise in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by motor dysfunction:

- Neuroprotective Effects : In models of Parkinson's disease induced by neurotoxins such as 6-hydroxydopamine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound exhibited neuroprotective properties and improved rotational behavior .

- Tardive Dyskinesia : The compound has been effective in preventing movement abnormalities induced by antipsychotic medications, suggesting its potential use in managing tardive dyskinesia—a common side effect of long-term antipsychotic treatment .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Mishra et al. (1997) | 6-OHDA lesioned rat model | Neuroprotective effects observed; improved rotational behavior |

| Sharma et al. (2003) | Tardive dyskinesia model | Prevented haloperidol-induced movement disorders |

| Beyaert et al. (2013) | Amphetamine-sensitized model | Ameliorated sensorimotor gating deficits; enhanced social interaction |

| Dyck et al. (2011) | MK-801 induced model | Improved social deficits linked to negative symptoms |

作用机制

(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺通过与多巴胺 D2 受体上不同于内源性配体结合位点的位点结合而发挥作用。这种变构调节增强了受体对多巴胺的亲和力,导致受体活性增加。 该化合物影响各种信号通路,包括上调 G 蛋白偶联受体激酶 2、arrestin-3 和细胞外信号调节激酶 1 和 2 .

相似化合物的比较

(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺因其对多巴胺 D2 受体的强效变构调节而独一无二。类似的化合物包括:

脯氨酰-亮氨酰-甘氨酰胺: (3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺衍生而来的母体化合物。

其他多巴胺受体调节剂: 诸如阿立哌唑和氟哌啶醇等化合物,它们也靶向多巴胺受体,但通过不同的机制.

(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的独特性在于其特定的变构调节,与其他多巴胺受体调节剂相比,它提供了独特的治疗特征 .

生物活性

PAOPA (N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a potent analog of the endogenous peptide prolyl-leucyl-glycinamide (PLG), recognized for its allosteric modulation of the dopamine D2 receptor. This compound has garnered significant attention in neuroscience due to its potential therapeutic applications in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various models, and relevant research findings.

This compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The unique allosteric properties of this compound allow it to fine-tune dopaminergic signaling, which is crucial in conditions characterized by dopaminergic dysregulation.

Key Mechanisms:

- Increased Dopamine Binding : this compound enhances the binding affinity of dopamine to D2 receptors, facilitating improved dopaminergic signaling under pathological conditions .

- Neuroprotection : In models of Parkinson's disease, this compound has shown neuroprotective effects, possibly by modulating neuroinflammatory responses and promoting neuronal survival .

Behavioral Studies

This compound has been evaluated in multiple animal models to assess its impact on behavior and neurological function. Notable studies include:

- Schizophrenia Models : In phencyclidine (PCP)-induced models of schizophrenia, this compound administration significantly improved social interaction deficits and attenuated hyperlocomotion, suggesting a reversal of negative symptoms associated with schizophrenia .

- Parkinson's Disease Models : In 6-hydroxydopamine (6-OHDA) lesioned rats, this compound demonstrated a reduction in rotational behavior, indicating its potential to alleviate motor symptoms associated with Parkinson's disease .

- Tardive Dyskinesia : this compound effectively prevented movement abnormalities induced by haloperidol in rats, showcasing its protective role against drug-induced extrapyramidal symptoms .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

| Study | Model Used | Findings |

|---|---|---|

| Mishra et al. (1997) | 6-OHDA Lesioned Rats | Reduced rotational behavior; indicated motor symptom alleviation |

| Sharma et al. (2003) | Haloperidol-Induced Rats | Prevented tardive dyskinesia-like symptoms |

| Marcotte et al. (1998) | MPTP-Induced Mice | Showed neuroprotective effects against dopaminergic neuron loss |

Table 1: Summary of this compound's Effects in Animal Models

| Condition | Model Type | Dose (mg/kg) | Main Effect |

|---|---|---|---|

| Schizophrenia | PCP-induced Rat Model | 5 | Improved social interaction, reduced hyperlocomotion |

| Parkinson's Disease | 6-OHDA Rat Model | 10 | Reduced rotational behavior |

| Tardive Dyskinesia | Haloperidol Rat Model | 1 | Prevented movement abnormalities |

Table 2: Mechanistic Insights from Recent Studies

| Mechanism | Description |

|---|---|

| Allosteric Modulation | Enhances dopamine binding to D2 receptors without direct activation |

| Neuroprotection | Reduces neuronal death in dopaminergic systems under stress conditions |

| Behavioral Improvement | Attenuates negative symptoms in models of schizophrenia and movement disorders |

属性

IUPAC Name |

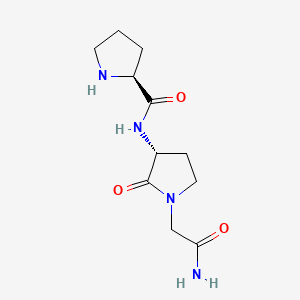

(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVGEXNEZRSGG-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114200-31-6 |

Source

|

| Record name | 114200-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。